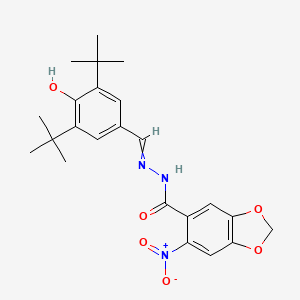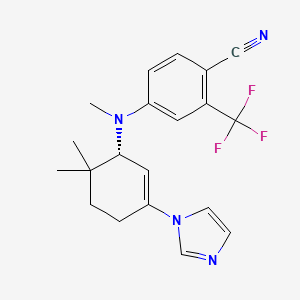
XL-820
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
XL-820 is an orally bioavailable, small molecule receptor tyrosine kinase inhibitor with potential antineoplastic activity. XL820 binds to and inhibits the receptor tyrosine kinases for vascular endothelial drowth factor (VEGF), c-kit, and platelet-derived growth factor (PDGF). In tumor models of breast carcinomas, gliomas, and leukemia, this agent exhibits dose-dependent growth inhibition and has been shown to cause tumor regression.
Wissenschaftliche Forschungsanwendungen
Protein Analysis and Structural Biology with XL-MS
Protein Cross-Linking Coupled with Mass Spectrometry (XL-MS)
- XL-MS offers insights into protein structure and organization under various conditions by freezing transient interactions through covalent bonds (Holding, 2015).
XL-MS in Protein Interaction Networks
- XL-MS has become valuable for studying protein interaction networks on a system-wide level. This technique helps capture dynamic biological assemblies in their native environment (Iacobucci, Götze, & Sinz, 2019).
Integrating XL-MS with Other Techniques
- The integration of XL-MS with cryo-electron microscopy and/or integrative modeling is useful for studying large protein assemblies, such as ribosomes and photosystem complexes (Leitner, Faini, Stengel, & Aebersold, 2016).
XL-MS for Profiling Protein–Protein Interaction Networks in Vivo
- XL-MS is a potent tool for identifying protein–protein interactions or uncovering protein structures in living cells, tissues, or organelles (Matzinger & Mechtler, 2020).
Comparative Cross-Linking Mass Spectrometry Study
- A community-based study summarized the status quo of XL-MS and compared existing cross-linking strategies, building a framework for establishing best practice guidelines in XL-MS (Iacobucci et al., 2019).
XL-MS at the Crossroads: Current Status and Future Challenges
- This article provides a bird’s-eye view of the current status of XL-MS, benefits of using MS-cleavable cross-linkers, and the challenges in future development of this technology (Piersimoni & Sinz, 2020).
Applications of XL-MS in Investigating Protein Conformations and Interactions
- XL-MS contributes significantly to studying three-dimensional structures of proteins and investigating protein-protein interactions, complementing traditional methods like X-ray crystallography and cryo-electron microscopy (Piersimoni, Kastritis, Arlt, & Sinz, 2021).
Systems Structural Biology Measurements by In Vivo Cross-Linking with Mass Spectrometry
- XL-MS is utilized for systems-level structural biology measurements in complex biological samples, including cells and tissue samples. It provides information on protein structures and interactions using chemical probes (Chavez, Mohr, Mathay, Zhong, Keller, & Bruce, 2019).
To Cleave or Not To Cleave in XL-MS
- This study delves into a decade of published XL-MS literature to uncover which workflows have been predominantly applied, providing an overview useful for novices in this field (Steigenberger, Albanese, Heck, & Scheltema, 2020).
Eigenschaften
Molekularformel |
C26H32BrF3N8O |
|---|---|
Aussehen |
Solid powder |
Synonyme |
XL820; XL 820; XL-820; XL820001; NONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






